molecular formula C13H26N2O2 B8232563 tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate

tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate

Cat. No.: B8232563
M. Wt: 242.36 g/mol
InChI Key: ZDSXCYGFEOXOGQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of carbamate, which is commonly used in organic synthesis and pharmaceutical research. This compound is known for its role as a protecting group for amines, making it valuable in peptide synthesis and other chemical processes.

Properties

IUPAC Name

tert-butyl N-[2-(4-aminocyclohexyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h10-11H,4-9,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSXCYGFEOXOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCC(CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl chloroformate with 2-(4-aminocyclohexyl)ethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate has several scientific research applications:

    Chemistry: It is used as a protecting group for amines in organic synthesis, particularly in peptide synthesis.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate involves its role as a protecting group. The carbamate group protects the amine functionality from unwanted reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the free amine.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-aminocyclohexyl)carbamate
  • tert-Butyl (4-aminocyclohexyl)methylcarbamate
  • tert-Butyl (4-aminocyclohexyl)propylcarbamate

Uniqueness

tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate is unique due to its specific structure, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in certain synthetic applications where other carbamate derivatives may not be as effective.

Biological Activity

tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate is a complex organic compound characterized by its unique structure and potential biological activities. Its molecular formula contributes to a variety of interactions with biological targets, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features a tert-butyl group, which enhances its lipophilicity, and an aminocyclohexyl moiety that provides flexibility compared to more rigid structures. This structural arrangement allows for significant versatility in biological interactions.

PropertyDescription
Molecular FormulaC13_{13}H22_{22}N2_{2}O2_{2}
Molecular Weight250.33 g/mol
Functional GroupsCarbamate, Amino
LipophilicityHigh due to the tert-butyl group

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following sections detail its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity through competitive or non-competitive inhibition.
  • Receptor Modulation : Its structural features allow it to interact with various receptors, potentially influencing signaling pathways associated with disease processes.

In Vitro Studies

Research has shown that this compound exhibits promising activity against several biological targets:

  • Cyclin-dependent Kinases (CDKs) : A study highlighted its potential as a CDK inhibitor, which is vital in regulating the cell cycle. This suggests possible applications in cancer therapy .
  • Antiparasitic Activity : In vitro tests revealed significant efficacy against Trypanosoma brucei, indicating its potential for treating diseases like African sleeping sickness .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:

  • Bioavailability : Initial studies indicate a bioavailability of approximately 74% in animal models, suggesting effective systemic absorption following administration .
  • Half-Life : The compound has a half-life of about 1 hour in mouse models, which may influence dosing regimens for therapeutic applications .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the unique properties of this compound:

Compound NameUnique FeaturesBiological Activity
tert-Butyl N-(4-hydroxycyclohexyl)carbamateHydroxy group enhances hydrogen bondingModerate enzyme inhibition
Benzyl (trans-4-aminocyclohexyl)carbamateBenzene ring introduces different electronic propertiesVariable receptor interaction

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